

An In-depth Technical Guide to Benzyl Propiolate (CAS: 14447-01-9)

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Compound of Interest

Compound Name: *Benzyl propiolate*

Cat. No.: *B1268164*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propiolate (CAS number 14447-01-9) is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, featuring a terminal alkyne and a benzyl ester, makes it a highly reactive and useful intermediate in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Benzyl propiolate**, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

Benzyl propiolate is a liquid at room temperature with the molecular formula $C_{10}H_8O_2$. A summary of its key physicochemical properties is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	14447-01-9	
Molecular Formula	C ₁₀ H ₈ O ₂	[1]
Molecular Weight	160.17 g/mol	[1] [2]
Appearance	Liquid	[3]
Density	1.1 g/cm ³	[4]
Boiling Point	270.6 °C at 760 mmHg	[4]
Flash Point	139.9 °C	[4]
Solubility	Insoluble in water, soluble in most organic solvents.	
Storage Temperature	2-8°C, sealed in a dry environment.	[3]

Safety and Handling

Benzyl propionate is classified as a warning-level hazard. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Hazard Statements: H302, H312, H315, H319, H332, H335[\[5\]](#)[\[6\]](#)

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[\[5\]](#)[\[6\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of Benzyl Propionate

Several methods are available for the synthesis of **Benzyl propiolate**. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add propiolic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsoH) (0.05 equivalents) in a suitable solvent such as toluene.
- Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) for esterification under milder conditions.[\[7\]](#)

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve propiolic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Reagent Addition: Add a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0°C in an ice bath and then add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.
- Monitoring: Monitor the reaction progress by TLC.
- Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute hydrochloric acid to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Steglich Esterification Workflow.

Copper-Catalyzed Synthesis

This method involves the coupling of a benzyl halide with an alkynoic acid in the presence of a copper catalyst.[\[6\]](#)

Experimental Protocol:

- Reaction Setup: In a reaction tube, combine the benzyl halide (e.g., benzyl bromide, 1.0 equivalent), propiolic acid (1.5 equivalents), cesium carbonate (Cs_2CO_3) (2.0 equivalents), and copper(I) iodide (CuI) (0.1 equivalents) in acetonitrile (CH_3CN).
- Reaction: Stir the mixture at 60°C for 24 hours in the air.
- Monitoring: Monitor the reaction progress by TLC.

- Work-up: After cooling, pour the mixture into ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the residue by flash column chromatography.

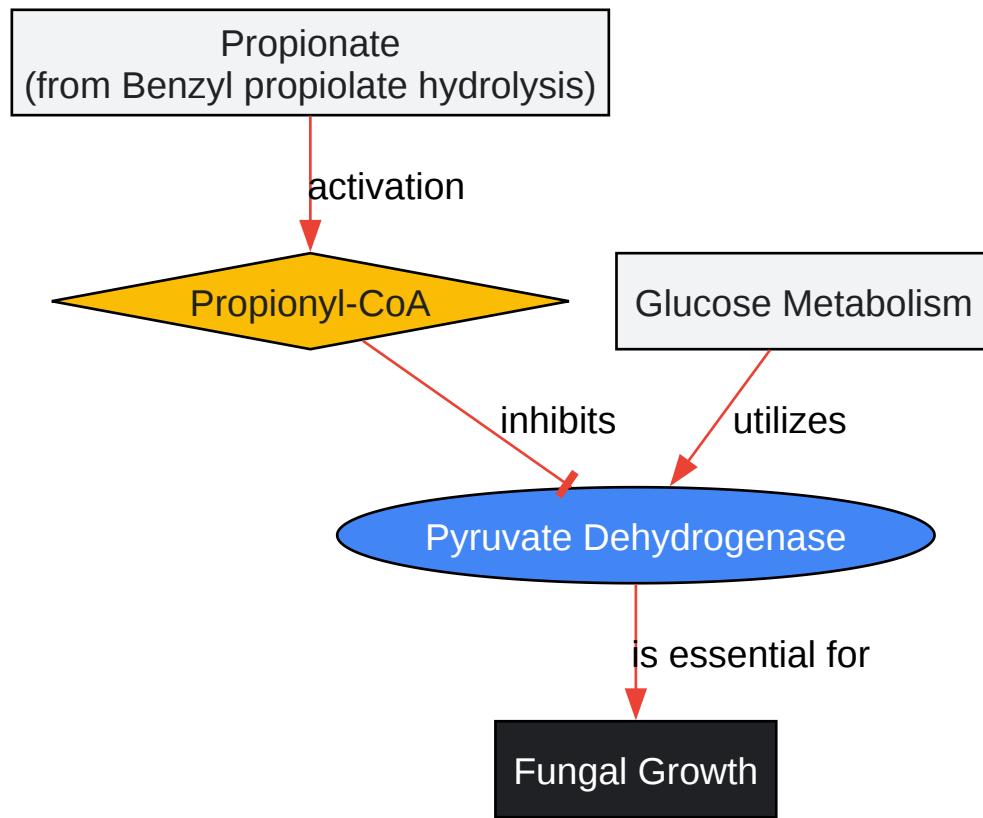
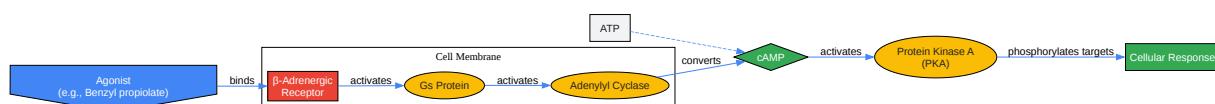
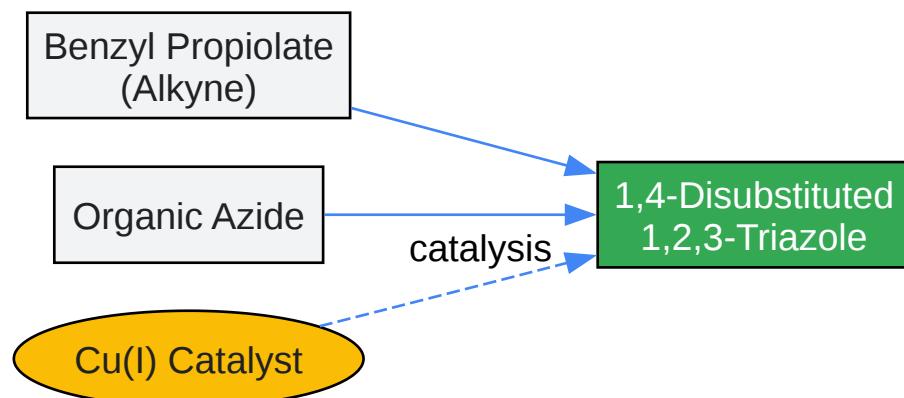
Applications in Drug Discovery and Development

The terminal alkyne functionality of **Benzyl propiolate** makes it a key reagent in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used in drug discovery for bioconjugation, lead optimization, and the synthesis of complex molecular architectures.^[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Protocol (General):

- Reaction Setup: In a reaction vessel, dissolve **Benzyl propiolate** (1.0 equivalent) and an azide (e.g., benzyl azide, 1.0 equivalent) in a suitable solvent system, often a mixture of t-butanol and water.
- Catalyst Preparation: In a separate vial, prepare the copper catalyst by mixing copper(II) sulfate (CuSO_4) (0.01-0.05 equivalents) with a reducing agent such as sodium ascorbate (0.1-0.2 equivalents) in water.
- Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction at room temperature.
- Monitoring: The reaction is typically fast and can be monitored by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 1,2,3-triazole can be purified by column chromatography or recrystallization.^{[9][10]}



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